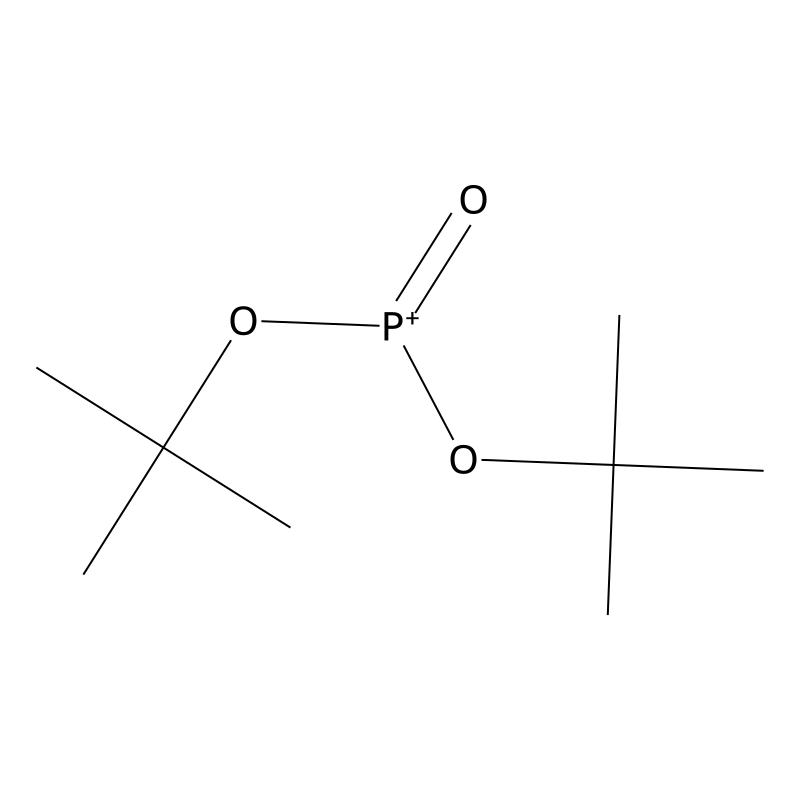Phosphonic acid, bis(1,1-dimethylethyl) ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Phosphonic acid, bis(1,1-dimethylethyl) ester, is an organophosphorus compound characterized by its molecular formula and a molecular weight of approximately 194.21 g/mol. This compound appears as a colorless to yellowish liquid and is soluble in organic solvents. Its structure features two tert-butyl groups attached to the phosphonic acid moiety, which contributes to its unique chemical properties and reactivity .
Organic Chemistry:
- DEPN can be used as a reagent in various organic synthesis reactions, particularly for the preparation of phosphonates. Phosphonates are a class of organic compounds with diverse applications in various fields, including medicine, agriculture, and materials science .
Material Science:
- DEPN has been studied as a potential precursor for the development of flame retardant materials. However, further research is needed to understand its effectiveness and potential environmental impact .
Biological Research (limited):
- Hydrolysis: This compound can undergo hydrolysis in the presence of water, leading to the formation of phosphonic acid and tert-butanol.
- Transesterification: It can react with alcohols to form different phosphonic esters, a reaction that is significant in synthetic organic chemistry.
- Nucleophilic Substitution: The phosphorus atom can be attacked by nucleophiles, leading to the substitution of the alkyl groups.
These reactions are crucial for its use in organic synthesis and as a building block for more complex molecules.
The synthesis of phosphonic acid, bis(1,1-dimethylethyl) ester can be achieved through several methods:
- Direct Esterification: Reacting phosphonic acid with tert-butanol under acidic conditions can yield the desired ester.
- Phosphonylation: Using phosphorus trichloride or phosphorus oxychloride with tert-butanol can also produce this compound through a nucleophilic substitution mechanism.
- Grignard Reaction: A more complex method involves using Grignard reagents to introduce tert-butyl groups onto a phosphorus precursor.
Each method has its advantages and limitations regarding yield and purity .
Phosphonic acid, bis(1,1-dimethylethyl) ester finds applications in various fields:
- Agriculture: It is utilized as a plant growth regulator and fungicide due to its biological activity.
- Chemical Synthesis: The compound serves as an intermediate in the synthesis of other organophosphorus compounds.
- Materials Science: It can be used in the formulation of coatings and polymers that require enhanced durability and chemical resistance.
These applications highlight its versatility as a chemical reagent and functional material .
Interaction studies of phosphonic acid, bis(1,1-dimethylethyl) ester primarily focus on its reactivity with biological systems and other chemicals. Research suggests that it can interact with various enzymes and receptors due to its phosphonic acid group, which may influence metabolic pathways. Additionally, studies on its interactions with metal ions indicate potential applications in catalysis .
Several compounds share structural similarities with phosphonic acid, bis(1,1-dimethylethyl) ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] ester | C26H31O4P | Contains phenyl groups; used in pharmaceuticals |
| Di-tert-butyl phosphite | C8H19O3P | Acts as an antioxidant; simpler structure |
| Phosphoric acid, bis(2-tert-butylphenyl) phenyl ester | C26H31O4P | Similar in structure; used in industrial applications |
Phosphonic acid, bis(1,1-dimethylethyl) ester stands out due to its specific application as a plant growth regulator and its unique reactivity profile compared to these similar compounds .
This comprehensive overview underscores the significance of phosphonic acid, bis(1,1-dimethylethyl) ester in chemistry and its potential for further research and application development.
XLogP3
GHS Hazard Statements
H314 (88.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








